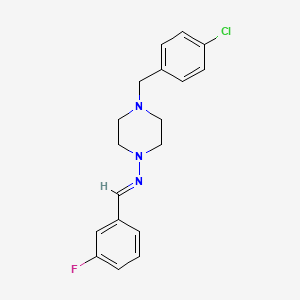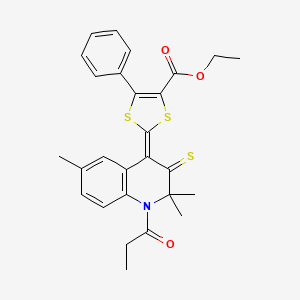
4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 3-fluorobenzyl chloride.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with piperazine to form 4-(4-chlorobenzyl)piperazine.
Final Product Formation: The intermediate 4-(4-chlorobenzyl)piperazine is then reacted with 3-fluorobenzylidene chloride under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)piperazine: A precursor in the synthesis of the target compound.
3-Fluorobenzylidene chloride: Another precursor used in the synthesis.
N-(3-Fluorobenzylidene)piperazine: A related compound with similar structural features.
Uniqueness
4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine is unique due to the presence of both 4-chlorobenzyl and 3-fluorobenzylidene groups on the piperazine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
CAS No. |
303102-31-0 |
|---|---|
Molecular Formula |
C18H19ClFN3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
InChI |
InChI=1S/C18H19ClFN3/c19-17-6-4-15(5-7-17)14-22-8-10-23(11-9-22)21-13-16-2-1-3-18(20)12-16/h1-7,12-13H,8-11,14H2/b21-13+ |
InChI Key |
WNRTZOXSXMYCLL-FYJGNVAPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11664742.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11664753.png)
![Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11664760.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11664768.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11664787.png)
![2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11664790.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11664795.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11664796.png)
![3-[(E)-(benzylimino)methyl]-2-[(4-chlorophenyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11664802.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664810.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11664813.png)
![2,5-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11664818.png)
